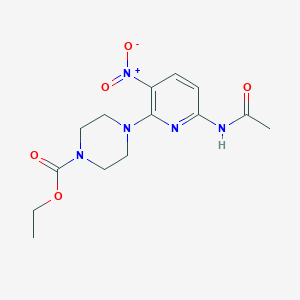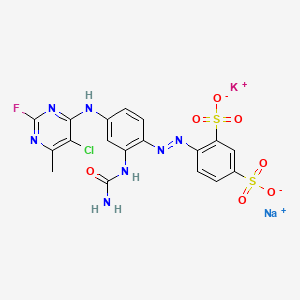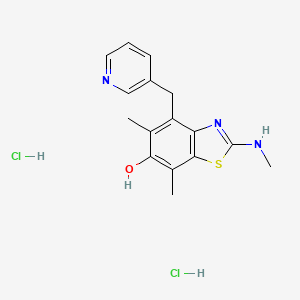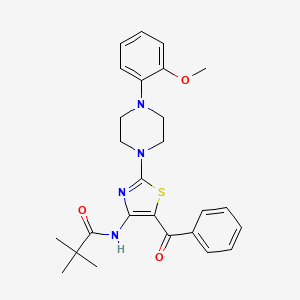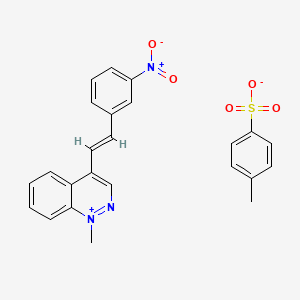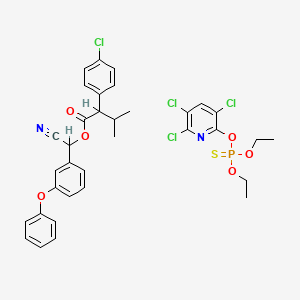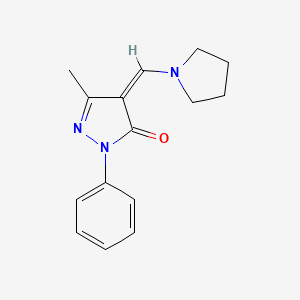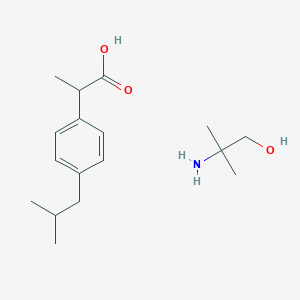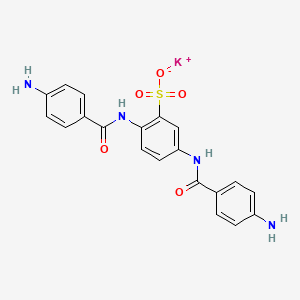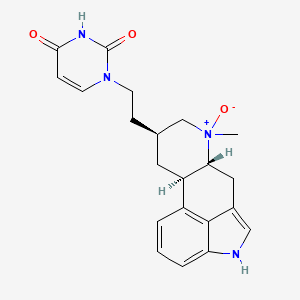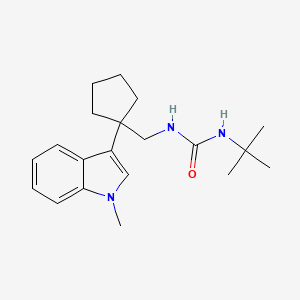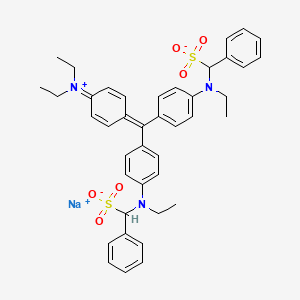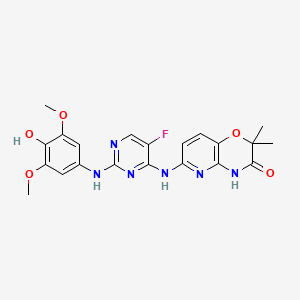
JR1Idx058G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]oxazin core, a fluorinated pyrimidine ring, and a substituted phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[3,2-b][1,4]oxazin core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorinated pyrimidine ring: This step often involves nucleophilic substitution reactions using fluorinated pyrimidine derivatives.
Attachment of the substituted phenyl group: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
化学反应分析
Types of Reactions
6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Inhibiting their activity or modulating their function.
Interfere with cellular signaling pathways: Affecting processes such as cell proliferation, apoptosis, or inflammation.
Induce oxidative stress: Leading to cell damage or death in certain contexts.
相似化合物的比较
Similar Compounds
- 6-((5-chloro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 6-((5-bromo-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Uniqueness
The uniqueness of 6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
属性
CAS 编号 |
1294007-59-2 |
|---|---|
分子式 |
C21H21FN6O5 |
分子量 |
456.4 g/mol |
IUPAC 名称 |
6-[[5-fluoro-2-(4-hydroxy-3,5-dimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C21H21FN6O5/c1-21(2)19(30)27-18-12(33-21)5-6-15(26-18)25-17-11(22)9-23-20(28-17)24-10-7-13(31-3)16(29)14(8-10)32-4/h5-9,29H,1-4H3,(H3,23,24,25,26,27,28,30) |
InChI 键 |
RMDPXHNYYYEJFP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


